molecular formula C7H16Cl2N2O B6180046 N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride CAS No. 2613383-01-8

N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride

Katalognummer: B6180046
CAS-Nummer: 2613383-01-8
Molekulargewicht: 215.12 g/mol
InChI-Schlüssel: DLNLDJJSHXCXNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride is a chemical compound with the molecular formula C7H14N2O.2ClH. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride typically involves the reaction of pyrrolidine with acetamide under specific conditions. The process generally includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(pyrrolidin-2-yl)methyl]acetamide oxides, while reduction could produce different amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride involves the reaction of pyrrolidine with acetic anhydride to form N-acetylpyrrolidine, which is then reacted with formaldehyde to form N-[(pyrrolidin-2-yl)methyl]acetamide. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyrrolidine", "Acetic anhydride", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form N-acetylpyrrolidine.", "Step 2: N-acetylpyrrolidine is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form N-[(pyrrolidin-2-yl)methyl]acetamide.", "Step 3: Hydrochloric acid is added to N-[(pyrrolidin-2-yl)methyl]acetamide to form the dihydrochloride salt." ] }

CAS-Nummer

2613383-01-8

Molekularformel

C7H16Cl2N2O

Molekulargewicht

215.12 g/mol

IUPAC-Name

N-(pyrrolidin-2-ylmethyl)acetamide;dihydrochloride

InChI

InChI=1S/C7H14N2O.2ClH/c1-6(10)9-5-7-3-2-4-8-7;;/h7-8H,2-5H2,1H3,(H,9,10);2*1H

InChI-Schlüssel

DLNLDJJSHXCXNG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCC1CCCN1.Cl.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.